2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one
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Overview
Description
2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Scientific Research Applications
2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, which is structurally similar to the 1,2,3-triazole ring in the given compound, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It is known that imidazole derivatives can affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that imidazole derivatives can exhibit a broad range of biological activities .
Biochemical Analysis
Biochemical Properties
The 1,2,3-triazole moiety in 2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one has numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . This makes it an important synthon in the development of new drugs .
Molecular Mechanism
It is known to be a cysteine-reactive small-molecule fragment for chemoproteomic and ligandability studies .
Temporal Effects in Laboratory Settings
It can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .
Dosage Effects in Animal Models
Related compounds have shown varying effects at different dosages .
Metabolic Pathways
It is known to interact with traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Transport and Distribution
Related compounds have shown to bind to the colchicine binding site of the tubulin .
Subcellular Localization
Related compounds have shown to bind to the colchicine binding site of the tubulin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one typically involves the reaction of 1-methyl-1H-1,2,3-triazole with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The triazole ring can participate in redox reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding triazole and acetic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic or basic aqueous solutions are used, often under reflux conditions.
Major Products Formed
Nucleophilic substitution: Substituted triazole derivatives.
Oxidation: Oxidized triazole derivatives.
Hydrolysis: Triazole and acetic acid derivatives.
Comparison with Similar Compounds
2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one can be compared with other triazole derivatives:
1-(2-chloroethyl)-1H-1,2,3-triazole: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-methyl-1H-1,2,3-triazole-4-carboxylic acid: Different functional group (carboxylic acid vs. chloroacetyl), leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for specific applications in medicinal chemistry and agrochemicals.
Properties
IUPAC Name |
2-chloro-1-(1-methyltriazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-9-3-4(7-8-9)5(10)2-6/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGICIXXKKKYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849310-14-0 |
Source
|
Record name | 2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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